Lovaza
Overview
Description
Scientific Research Applications
1. Impact on Glucose Homeostasis and Type 2 Diabetes
Lovaza, an omega-3 fatty acid prescription drug, has been studied for its impact on glucose homeostasis and the progression to type 2 diabetes. In a study involving mice, Lovaza did not lead to reduced insulin resistance or improved glucose intolerance, unlike its counterpart Vascepa. However, it's crucial to consider these effects in the context of human studies for comprehensive understanding (Al Rijjal et al., 2021).
2. Effect on Lupus and Lifespan Extension
Lovaza has shown promising results in extending the lifespan and attenuating kidney disease in lupus-prone mice. Notably, a specific dosage of Lovaza extended both the median and maximal lifespan significantly more than standard fish oil, suggesting its potential benefits in managing lupus symptoms and improving longevity (Halade et al., 2013).
3. Role in Breast Cancer Prevention
Research has explored the combination of Lovaza with Raloxifene in reducing biomarkers of breast cancer risk in women. Lovaza, when used in conjunction with Raloxifene, was well tolerated and showed promising results in altering biomarkers related to cancer risk. This suggests a potential role in breast cancer chemoprevention trials (Signori et al., 2012).
4. Lovaza in Cardiovascular Disease
In patients with coronary artery disease, Lovaza supplementation was shown to improve physical function, increase exercise, and reduce joint replacement. These findings highlight the potential of Lovaza as an adjunct therapy in managing musculoskeletal symptoms in patients with coronary artery disease (Alfaddagh et al., 2018).
5. Lovaza and Metabolic Effects
Lovaza has been implicated in metabolic processes, with studies suggesting its role in preventing and reversing steatosis, a condition often associated with fatty liver disease. A metabolite of Lovaza, CMPF, was found to increase lipid metabolism, improve insulin sensitivity, and ameliorate steatosis in mice models, indicating potential therapeutic applications for metabolic disorders (Prentice et al., 2017).
Mechanism of Action
The mechanism of action of Lovaza is not completely understood. Potential mechanisms of action include inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase, increased mitochondrial and peroxisomal β-oxidation in the liver, decreased lipogenesis in the liver, and increased plasma lipoprotein lipase activity .
Safety and Hazards
Lovaza is generally well-tolerated, but it may cause some side effects. The most common adverse reactions (incidence >3% and greater than placebo) were eructation, dyspepsia, and taste perversion . Lovaza may also increase levels of low-density lipoprotein (LDL), so LDL levels should be monitored periodically during therapy . Patients with known hypersensitivity to fish and/or shellfish should use Lovaza with caution .
Future Directions
While Lovaza is currently approved for reducing blood levels of triglycerides, there are ongoing studies exploring its potential benefits in other areas. For example, a clinical trial is investigating the effects of Lovaza on blood and tissue risk biomarkers for breast cancer .
- A paper titled “Titrating lovaza from 4 to 8 to 12 grams/day in patients with primary hypertriglyceridemia who had triglyceride levels >500 mg/dl despite conventional triglyceride lowering therapy” discusses the efficacy of Lovaza in reducing triglyceride levels .
- Another paper titled “A Comparative Overview of Prescription Omega-3 Fatty Acid Products” provides an overview of the pharmacology, efficacy, and safety of prescription omega-3 fatty acid products, including Lovaza .
properties
IUPAC Name |
ethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate;ethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O2.C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2;1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3;5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-;6-5-,9-8-,12-11-,15-14-,18-17- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMGIJFHGGCSLO-FIAQIACWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC.CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC.CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H70O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
861006-80-6 | |
Record name | Lovaza | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861006806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.